molecular formula C48H70NO10- B12601016 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate CAS No. 646065-76-1

5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate

Cat. No.: B12601016
CAS No.: 646065-76-1
M. Wt: 821.1 g/mol
InChI Key: RJUUTCZNAJEIIR-UHFFFAOYSA-M
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Description

5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate is a synthetic chemical compound with the CAS Registry Number 646065-76-1 and a molecular formula of C48H70NO10 . This reagent features a complex structure, integrating a phenoxazinone chromophore with a lipid-based anchor. The molecule contains two tetradecanoyl (myristoyl) chains, which are ester-linked to a glycerol backbone, a design characteristic shared with established phospholipids like dimyristoylphosphatidylcholine . This structure suggests potential for the compound to integrate into lipid-based delivery systems, such as liposomes or lipid nanoparticles (LNPs), which are widely used to solubilize and transport therapeutic agents . The primary research value of this compound lies in its potential dual functionality. The 3H-phenoxazin-7-yl moiety is a key feature often associated with fluorescent properties, making this compound a candidate for use as a probe in biophysical and cell biological studies. Researchers can potentially utilize it to track cellular uptake, study the dynamics of lipid membranes, or visualize the intracellular trafficking of delivery systems. Furthermore, the terminal pentanoate group offers a handle for further chemical conjugation, allowing scientists to link this molecule to other entities of interest, such as proteins, drugs, or other targeting ligands. The proposed mechanism of action for this compound in a research context is based on its structural components. The lipophilic dimyristoyl chains facilitate incorporation into lipid bilayers and cellular membranes . Once incorporated, the fluorescent phenoxazinone core enables direct visualization and monitoring. This combination makes it a valuable tool for investigating the behavior and efficacy of lipid-based nanocarriers, which are critical in the delivery of therapeutic agents like nucleic acids and small molecule drugs . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

646065-76-1

Molecular Formula

C48H70NO10-

Molecular Weight

821.1 g/mol

IUPAC Name

5-[9-[2,3-di(tetradecanoyloxy)propyl]-7-oxophenoxazin-3-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C48H71NO10/c1-3-5-7-9-11-13-15-17-19-21-23-27-45(53)56-36-40(58-46(54)28-24-22-20-18-16-14-12-10-8-6-4-2)33-37-32-38(50)34-43-48(37)49-41-31-30-39(35-42(41)59-43)57-47(55)29-25-26-44(51)52/h30-32,34-35,40H,3-29,33,36H2,1-2H3,(H,51,52)/p-1

InChI Key

RJUUTCZNAJEIIR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CC1=CC(=O)C=C2C1=NC3=C(O2)C=C(C=C3)OC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the phenoxazinone core. The core is then functionalized with tetradecanoyloxy groups through esterification reactions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves its ability to interact with lipid membranes. The tetradecanoyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and membrane transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate with structurally or functionally related compounds is challenging due to the absence of direct data in the provided sources. Below is a generalized comparison based on broader chemical classes and bioactivities:

Structural Analogues

Phenoxazine Derivatives: Key Differences: Most phenoxazine-based compounds (e.g., actinomycin D) lack the tetradecanoyloxy and pentanoate ester groups, which likely enhance the lipophilicity and membrane permeability of the target compound . Bioactivity: Phenoxazines are often associated with anticancer and antimicrobial activities due to intercalation with DNA or inhibition of redox enzymes.

Fatty Acid Esters: Key Differences: Simple fatty acid esters (e.g., methyl tetradecanoate) lack the phenoxazine core, limiting their bioactivity to roles as surfactants or metabolic substrates. The integration of a phenoxazine moiety in the target compound introduces redox-active and fluorescent properties . Applications: Fatty acid esters are commonly used in drug delivery; the target compound’s structure may enable dual functionality as both a carrier and a therapeutic agent .

Functional Analogues

Ferroptosis-Inducing Agents (FINs): Certain natural compounds (e.g., artemisinin derivatives) and synthetic FINs trigger ferroptosis in cancer cells.

Plant-Derived Bioactive Compounds: Essential oils and terpenes (e.g., eugenol, limonene) exhibit insecticidal or antimicrobial effects. The target compound’s lipophilic structure may enhance penetration through insect cuticles or microbial membranes, but its efficacy remains untested .

Biological Activity

5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxazine core linked to a pentanoate moiety through an ether bond, with tetradecanoyloxy substituents that may influence its lipophilicity and biological interactions. The structural formula can be represented as follows:

C29H45N1O6\text{C}_{29}\text{H}_{45}\text{N}_{1}\text{O}_{6}

Lipophilicity

The presence of long-chain fatty acid esters in its structure suggests that the compound may exhibit significant lipophilicity, which is critical for membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various strains of bacteria and fungi. The results indicate a broad spectrum of activity:

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264
Pseudomonas aeruginosa208

These results suggest that the compound may be particularly effective against Gram-negative bacteria, which are often more resistant to conventional antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines (e.g., L929 fibroblasts). The following table summarizes the cytotoxic effects observed:

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007065
1008580
509590
25110115

The data indicate that at lower concentrations, the compound can enhance cell viability, suggesting a potential for therapeutic applications in cancer treatment.

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : Studies suggest that compounds with similar structures can inhibit genes responsible for biofilm formation in pathogens like Staphylococcus aureus.
  • Reactive Oxygen Species (ROS) Generation : The phenoxazine moiety may contribute to oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that treatment with the compound significantly reduced bacterial load in vitro and in vivo models. The results indicated a reduction in infection severity and inflammation markers.

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited selective cytotoxicity. The IC50 values were determined to be significantly lower than those for normal fibroblast cells, indicating a favorable therapeutic index.

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